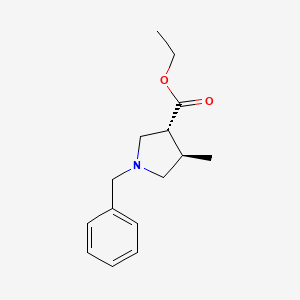

trans-Ethyl 1-benzyl-4-methylpyrrolidine-3-carboxylate

概要

説明

trans-Ethyl 1-benzyl-4-methylpyrrolidine-3-carboxylate: is a chemical compound with the molecular formula C15H21NO2 and a molecular weight of 247.34 g/mol . It is known for its applications in various fields of scientific research, including chemistry, biology, and medicine. The compound is characterized by its pyrrolidine ring structure, which is substituted with an ethyl ester, a benzyl group, and a methyl group.

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of trans-Ethyl 1-benzyl-4-methylpyrrolidine-3-carboxylate typically involves the reaction of 1-benzyl-4-methylpyrrolidine-3-carboxylic acid with ethanol in the presence of a dehydrating agent such as thionyl chloride or dicyclohexylcarbodiimide (DCC). The reaction is carried out under reflux conditions to facilitate the esterification process .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction parameters to ensure high yield and purity. The compound is then purified using techniques such as recrystallization or chromatography .

化学反応の分析

Types of Reactions:

Oxidation: trans-Ethyl 1-benzyl-4-methylpyrrolidine-3-carboxylate can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or chromium trioxide.

Substitution: Nucleophilic substitution reactions can occur at the benzyl or ethyl ester groups, leading to the formation of various derivatives.

Common Reagents and Conditions:

Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

Substitution: Nucleophiles such as amines, alcohols, or thiols

Major Products Formed:

Oxidation: Carboxylic acids, ketones

Reduction: Alcohols, amines

Substitution: Various substituted derivatives depending on the nucleophile used

科学的研究の応用

Medicinal Chemistry

trans-Ethyl 1-benzyl-4-methylpyrrolidine-3-carboxylate has been explored for its potential in drug design due to its structural similarity to other biologically active compounds. Its applications include:

- Neuroprotection : Preliminary studies suggest that this compound may exhibit neuroprotective properties, potentially useful in treating neurodegenerative diseases .

- Antioxidant Activity : Research indicates that it may serve as an antioxidant, helping to mitigate oxidative stress in cells .

Pharmacological Studies

The compound's interactions with various biological targets have been a focal point of research:

- Receptor Binding Studies : Investigations into its binding affinities with neurotransmitter receptors have shown promise, indicating potential roles in modulating neurological functions.

- Cytochrome P450 Interactions : Studies are being conducted to understand how this compound interacts with cytochrome P450 enzymes, which are crucial for drug metabolism and can affect pharmacokinetics.

Therapeutic Potential

The therapeutic implications of this compound are extensive:

- Antihypertensive Agents : Similar pyrrolidine derivatives have shown efficacy in lowering blood pressure, suggesting that this compound could be developed for cardiovascular applications.

- Antimycobacterial Activity : There is ongoing research into its effectiveness against Mycobacterium species, which could pave the way for new treatments against tuberculosis and other infections.

Comparative Analysis with Related Compounds

The following table summarizes the comparative biological activities of this compound with related pyrrolidine derivatives:

作用機序

The mechanism of action of trans-Ethyl 1-benzyl-4-methylpyrrolidine-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s pyrrolidine ring structure allows it to bind to these targets, modulating their activity. The exact pathways involved depend on the specific application and the biological system being studied .

類似化合物との比較

- trans-Ethyl 1-benzyl-4-methylpyrrolidine-3-carboxylate

- trans-Ethyl 1-benzyl-4-methylpyrrolidine-3-carboxamide

- trans-Ethyl 1-benzyl-4-methylpyrrolidine-3-carboxylic acid

Comparison: While all these compounds share a common pyrrolidine ring structure, they differ in their functional groups. The ester, amide, and carboxylic acid derivatives exhibit different chemical reactivities and biological activities. This compound is unique due to its ester group, which imparts specific properties such as increased lipophilicity and potential for hydrolysis .

生物活性

Trans-Ethyl 1-benzyl-4-methylpyrrolidine-3-carboxylate is a chemical compound with significant potential in medicinal chemistry due to its unique structural properties. It possesses chiral centers at the 3 and 4 positions of the pyrrolidine ring, which may influence its biological activity and interactions with various biological targets. This compound is primarily studied for its potential applications in drug design and development.

- Molecular Formula : C₁₅H₂₁NO₂

- Molar Mass : Approximately 233.31 g/mol

- Structural Features : Contains a benzyl group attached to the nitrogen atom of the pyrrolidine ring, contributing to its chiral nature.

Biological Activity

The biological activity of this compound has been explored through various studies, focusing on its interactions with different receptors and enzymes. Here are some key findings:

Interaction Studies

- Receptor Binding Affinities : Preliminary investigations indicate that this compound may exhibit binding affinities similar to other pyrrolidine derivatives. However, comprehensive studies are required to establish its pharmacokinetic and pharmacodynamic profiles .

- Cytochrome P450 Interactions : Research into the interactions with cytochrome P450 enzymes could provide insights into its metabolic pathways and potential drug-drug interactions, which are critical for evaluating safety and efficacy in therapeutic applications .

The mechanism of action for this compound is not fully elucidated but is hypothesized to involve modulation of enzyme activity through binding to specific molecular targets. This could lead to various biological effects, including potential antimicrobial and anticancer activities, as observed in related compounds .

Case Studies and Research Findings

Several studies have highlighted the biological implications of compounds structurally related to this compound:

- Anticancer Properties : Similar pyrrolidine derivatives have shown promise in inhibiting cancer cell proliferation, particularly in models involving BRCA1/2 mutations . Such findings suggest that this compound could be explored for similar therapeutic applications.

- Antimicrobial Activity : Research indicates that compounds within this chemical class may possess antimicrobial properties, making them potential candidates for the development of new antibiotics .

Comparative Analysis with Related Compounds

A comparative analysis can help understand the potential efficacy of this compound relative to other similar compounds. The following table summarizes key features and biological activities:

| Compound Name | Structure | Biological Activity | Notes |

|---|---|---|---|

| This compound | Structure | Potential anticancer and antimicrobial | Chiral centers at positions 3 and 4 |

| Ethyl 4-benzoyl-1-methylpyrrolidine-3-carboxylate | Structure | Anticancer, antimicrobial | Used as a lead compound in drug discovery |

| Other Pyrrolidine Derivatives | Varies | Varies based on specific structure | Often exhibit diverse biological activities |

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing trans-ethyl 1-benzyl-4-methylpyrrolidine-3-carboxylate?

- Methodological Answer : A common approach involves [3 + 2] annulation reactions using phosphine catalysts (e.g., tributylphosphine) to construct the pyrrolidine core. Ethyl ester groups can be introduced via nucleophilic substitution or esterification. Structural analogs, such as ethyl trans-1-benzyl-4-ethylpyrrolidine-3-carboxylate, have been synthesized using similar protocols, highlighting the adaptability of annulation strategies for substituted pyrrolidines .

- Key Considerations : Optimize reaction conditions (solvent, temperature, catalyst loading) to enhance stereoselectivity and yield. Monitor reaction progress via TLC or HPLC.

Q. How can the stereochemistry of trans-ethyl 1-benzyl-4-methylpyrrolidine-3-carboxylate be confirmed?

- Methodological Answer : X-ray crystallography is the gold standard. Use SHELX programs (e.g., SHELXL) for structure refinement . For preliminary analysis, employ NOESY NMR to identify spatial proximities between substituents (e.g., benzyl and methyl groups). Computational methods (DFT) can predict stable conformers, which should align with crystallographic data .

- Validation : Cross-validate NMR-derived coupling constants () with crystallographic torsion angles to resolve ambiguities .

Q. What analytical techniques are suitable for purity assessment of this compound?

- Methodological Answer : Combine HPLC (C18 column, acetonitrile/water gradient) with mass spectrometry (ESI-MS) to detect impurities. For chiral purity, use chiral stationary-phase HPLC or polarimetry. Structural analogs, such as ethyl 1-cyclohexyl-5-aryl-pyrazole carboxylates, have been validated using similar protocols .

- Quality Control : Ensure >95% purity (via integration of HPLC peaks) and corroborate with H/C NMR .

Advanced Research Questions

Q. How can conformational flexibility of the pyrrolidine ring be quantified in trans-ethyl 1-benzyl-4-methylpyrrolidine-3-carboxylate?

- Methodological Answer : Apply Cremer-Pople puckering parameters to analyze ring non-planarity. Calculate puckering amplitude () and phase angle () from crystallographic coordinates . Compare with analogs like ethyl 1-benzyl-4-hydroxy-pyrrolidine-3-carboxylate, where puckering angles (e.g., C2–C3–C4–C5) influence hydrogen-bonding networks .

- Advanced Tools : Use software like Mercury (CCDC) to visualize puckering modes and assess steric interactions between substituents .

Q. How to resolve contradictions in spectroscopic data during structural elucidation?

- Methodological Answer : If NMR data conflicts with crystallographic results (e.g., unexpected coupling constants), re-examine sample preparation for polymorphism or solvent-induced conformational changes. For example, in ethyl 1-benzyl-4-hydroxy-pyrrolidine derivatives, dynamic NMR effects can arise from intramolecular hydrogen bonding .

- Case Study : Re-refine X-ray data using SHELXL with updated restraints for bond lengths/angles. Validate against independent datasets .

Q. What computational strategies predict the reactivity of this compound in catalytic systems?

- Methodological Answer : Perform DFT calculations (e.g., Gaussian 16) to map frontier molecular orbitals (HOMO/LUMO) and identify nucleophilic/electrophilic sites. Compare with analogs like methyl 1-benzyl-pyrrolidine carboxylates to assess electronic effects of substituents .

- Experimental Validation : Test predicted reactivity in cross-coupling or hydrogenation reactions. Monitor by in situ IR or GC-MS .

特性

IUPAC Name |

ethyl (3R,4R)-1-benzyl-4-methylpyrrolidine-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H21NO2/c1-3-18-15(17)14-11-16(9-12(14)2)10-13-7-5-4-6-8-13/h4-8,12,14H,3,9-11H2,1-2H3/t12-,14-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GDZPWQCQDBQIJJ-JSGCOSHPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1CN(CC1C)CC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)[C@H]1CN(C[C@@H]1C)CC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H21NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50680058 | |

| Record name | Ethyl (3R,4R)-1-benzyl-4-methylpyrrolidine-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50680058 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

247.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

473914-76-0 | |

| Record name | Ethyl (3R,4R)-1-benzyl-4-methylpyrrolidine-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50680058 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。